molecular formula C12H18BNO5 B1334049 4-n-Boc-amino-3-methoxy-phenylboronic acid CAS No. 669713-95-5

4-n-Boc-amino-3-methoxy-phenylboronic acid

Cat. No. B1334049
CAS RN: 669713-95-5
M. Wt: 267.09 g/mol
InChI Key: PAWJDEHKEKNFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-n-Boc-amino-3-methoxy-phenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their ability to form reversible covalent bonds with diols and are widely used in various chemical reactions. While the provided papers do not directly discuss this compound, they do provide insight into the behavior of similar compounds. For instance, boronic acids with ortho-substituents have been shown to be effective in catalyzing reactions due to their ability to prevent the coordination of amines to the boron atom, thus enhancing reaction rates . Additionally, the presence of electron-withdrawing groups, such as methoxycarbonyl and nitro groups, on boronic acids has been associated with high affinity for diol recognition . These findings suggest that the substitution pattern on the phenyl ring can significantly influence the reactivity and binding properties of phenylboronic acids.

Synthesis Analysis

The synthesis of phenylboronic acids typically involves the reaction of organoboronic compounds with appropriate substituents. Although the papers provided do not detail the synthesis of this compound, they imply that the introduction of substituents such as trifluoromethyl groups can be achieved through catalytic processes . The synthesis of similar compounds with carboxylic acid and amine functionalities, as mentioned in the first paper, involves dehydrative amidation, which could be a potential step in the synthesis of amino-substituted phenylboronic acids .

Molecular Structure Analysis

The molecular structure of phenylboronic acids is characterized by the presence of a boron atom covalently bonded to two hydroxyl groups and a phenyl ring. The substituents on the phenyl ring, such as methoxy and amino groups, can influence the electronic properties of the molecule and its ability to interact with other molecules. The second paper suggests that electron-deficient boronic acids can exhibit high affinity for diol recognition, which could be relevant for understanding the binding properties of this compound .

Chemical Reactions Analysis

Phenylboronic acids are versatile reagents in organic synthesis and are known to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling and amidation reactions. The first paper discusses the use of a phenylboronic acid derivative as a catalyst for dehydrative amidation, indicating that such compounds can facilitate the formation of amide bonds . This suggests that this compound could potentially be used in similar catalytic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids are influenced by their substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the boronic acid and its solubility in various solvents. The papers provided do not offer specific data on the physical and chemical properties of this compound, but they do highlight the importance of functional groups in determining the binding affinity of boronic acids to diols . This information can be extrapolated to predict that the Boc-amino and methoxy substituents in this compound would impact its reactivity and interactions with other molecules.

Scientific Research Applications

Electrochemical Biosensors

4-n-Boc-amino-3-methoxy-phenylboronic acid, as a derivative of phenylboronic acid (PBA), has shown significant potential in the development of electrochemical biosensors. PBA and its derivatives, including this compound, exhibit a selective binding to 1,2- and 1,3-diols, forming negatively charged boronate esters in neutral aqueous media. This property has been utilized in constructing electrochemical glucose sensors, taking advantage of the selective binding of PBA to glucose molecules. Furthermore, PBA-modified electrodes have been extensively studied as voltammetric and potentiometric sensors for glucose, showcasing the adaptability of PBA derivatives in biosensing applications. The potential of PBA-modified electrodes extends beyond glucose sensing, with the ability to detect glycoproteins, hydroxy acids, and fluoride ions, indicating the broad applicability of this compound in the field of electrochemical biosensing (Anzai, 2016).

Safety and Hazards

4-n-Boc-amino-3-methoxy-phenylboronic acid may cause respiratory irritation, skin irritation, serious eye irritation, and it’s harmful if swallowed . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Mechanism of Action

properties

IUPAC Name

[3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-9-6-5-8(13(16)17)7-10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWJDEHKEKNFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373523
Record name {4-[(tert-Butoxycarbonyl)amino]-3-methoxyphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

669713-95-5
Record name C-(1,1-Dimethylethyl) N-(4-borono-2-methoxyphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(tert-Butoxycarbonyl)amino]-3-methoxyphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-Boc-amino-3-methoxy-phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.